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molecular formula C8H6BrClO2 B1273091 2-Bromo-5-methoxybenzoyl chloride CAS No. 56658-04-9

2-Bromo-5-methoxybenzoyl chloride

Cat. No. B1273091
M. Wt: 249.49 g/mol
InChI Key: RZCQJXVXRYIJQE-UHFFFAOYSA-N
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Patent
US05519133

Procedure details

A 30% ammonium hydroxide solution (56 mL) is added dropwise to a solution of 2-bromo-5-methoxybenzoyl chloride in methylene chloride at 0° C. After the addition is complete, the reaction mixture is filtered to obtain a solid which is air-dried and recrystallized from a methanol/water solution to give the title product as a white solid, mp 158°-159° C.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[Br:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:5]=1[C:6](Cl)=[O:7]>C(Cl)Cl>[Br:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:5]=1[C:6]([NH2:2])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid which
CUSTOM
Type
CUSTOM
Details
is air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a methanol/water solution

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)N)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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